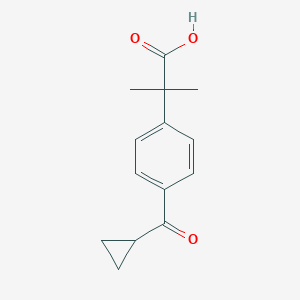
17-Desacetyl Rocuronium
Übersicht
Beschreibung
17-Desacetyl Rocuronium Bromide, also known as Rocuronium EP Impurity C, is a metabolite of Rocuronium . It is a 3-hydroxy steroid and has a role as an androgen .
Molecular Structure Analysis
The molecular formula of 17-Desacetyl Rocuronium Bromide is C30 H51 N2 O3 . Br . Its molecular weight is 567.64 .Chemical Reactions Analysis
Rocuronium metabolism produces an active metabolite, 17-desacetyl-rocuronium, which has 5% of the neuromuscular blocking potency of the parent compound . The metabolite is found in early fractions of bile and urine, in amounts corresponding to 0.4% and 0–0.5% of the dose, respectively .Wissenschaftliche Forschungsanwendungen
Neuromuscular Blocking Agent
Rocuronium, which is chemically related to 17-Desacetyl Rocuronium, is an aminosteroid non-depolarizing neuromuscular blocker . It is used in modern anaesthesia to provide skeletal muscle relaxation during surgery or mechanical ventilation .
Facilitate Endotracheal Intubation
Rocuronium is used to facilitate endotracheal intubation . This process involves inserting a tube into the trachea to maintain an open airway or to administer certain drugs.
Pharmacokinetics and Pharmacodynamics Research
The pharmacokinetics and pharmacodynamics of rocuronium have been studied in young adult and elderly patients undergoing elective surgery . These studies help understand how the drug is absorbed, distributed, metabolized, and excreted in different age groups.
Age-Related Drug Disposition
Research has shown that elderly patients show increased Area Under the Curve (AUC) and reduced total clearance compared to young adult patients due to the age-related reduced renal function . This helps in understanding how the drug disposition changes with age.
Surgical Procedures
Rocuronium is used in patients submitted to surgical procedures under general anaesthesia . It helps in maintaining muscle relaxation during the procedure.
Intensive Care
Rocuronium has been studied in intensive care patients to determine the dose required to facilitate smooth mechanical ventilation in conditions of adequate analgesia and sedation .
Wirkmechanismus
Target of Action
17-Desacetyl Rocuronium, a metabolite of Rocuronium, primarily targets cholinergic receptors at the motor end-plate . These receptors play a crucial role in transmitting signals from nerve cells to muscle cells, facilitating muscle contraction.
Mode of Action
17-Desacetyl Rocuronium acts by competing for cholinergic receptors at the motor end-plate . This competition inhibits the binding of acetylcholine, a neurotransmitter responsible for triggering muscle contraction, to these receptors. As a result, muscle contraction is inhibited, leading to muscle relaxation .
Biochemical Pathways
Its parent compound, rocuronium, is known to interfere with the neuromuscular transmission pathway by blocking the action of acetylcholine at the neuromuscular junction . This leads to muscle relaxation, which is crucial during surgical procedures and mechanical ventilation.
Pharmacokinetics
It’s known that rocuronium, the parent compound, is metabolized to produce 17-desacetyl rocuronium . Rocuronium has a rapid onset and intermediate duration of action . The primary route of excretion for Rocuronium is fecal, but renal excretion also occurs .
Result of Action
The primary result of 17-Desacetyl Rocuronium’s action is skeletal muscle relaxation . By inhibiting the action of acetylcholine at the neuromuscular junction, it prevents muscle contraction, leading to muscle relaxation. This is particularly useful in medical procedures that require muscle relaxation, such as endotracheal intubation, surgery, and mechanical ventilation .
Action Environment
The action, efficacy, and stability of 17-Desacetyl Rocuronium can be influenced by various environmental factors. For instance, age-related changes can impact the pharmacokinetics and pharmacodynamics of Rocuronium, the parent compound . Elderly patients show increased AUC/D and reduced total clearance compared to young adult patients due to age-related reduced renal function . Therefore, it’s plausible that similar factors could influence the action of 17-Desacetyl Rocuronium.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51N2O3.BrH/c1-4-13-32(14-5-6-15-32)26-19-24-22-8-7-21-18-27(33)25(31-11-16-35-17-12-31)20-30(21,3)23(22)9-10-29(24,2)28(26)34;/h4,21-28,33-34H,1,5-20H2,2-3H3;1H/q+1;/p-1/t21-,22+,23-,24-,25-,26-,27-,28-,29-,30-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLODZNGZVUFDC-DSBFZBMTSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)[N+]4(CCCC4)CC=C)CCC5C3(CC(C(C5)O)N6CCOCC6)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)[N+]4(CCCC4)CC=C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCOCC6)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922932 | |
| Record name | 2-(Morpholin-4-yl)-16-[1-(prop-2-en-1-yl)pyrrolidin-1-ium-1-yl]androstane-3,17-diol bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119302-86-2 | |
| Record name | Org 9943 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119302862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Morpholin-4-yl)-16-[1-(prop-2-en-1-yl)pyrrolidin-1-ium-1-yl]androstane-3,17-diol bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2β,3α,5α,16β,17β)-3,17-Dihydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(2-propenyl)pyrrolidinium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESACETYLROCURONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UGT518V8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 17-desacetyl rocuronium in the context of rocuronium administration?
A1: 17-Desacetyl rocuronium is a metabolite of rocuronium bromide, a neuromuscular blocking agent. While the provided research focuses on rocuronium itself, they highlight that 17-desacetyl rocuronium is a minor metabolite. This means its formation and presence in the body are acknowledged, but the studies primarily focus on the parent compound, rocuronium. [, ]
Q2: How is 17-desacetyl rocuronium excreted from the body according to the research?
A2: The research primarily focuses on rocuronium excretion and mentions that only small amounts of 17-desacetyl rocuronium were found in various biological samples, including urine, bile, and feces. [] This suggests that while 17-desacetyl rocuronium is formed, its excretion pathways might be similar to rocuronium, primarily through urine and feces, but further research is needed to confirm this.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








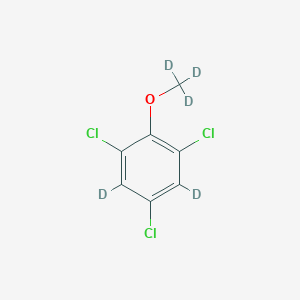

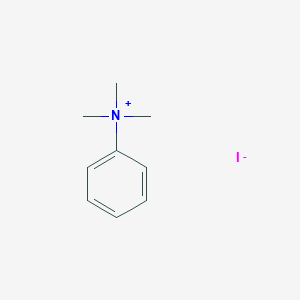
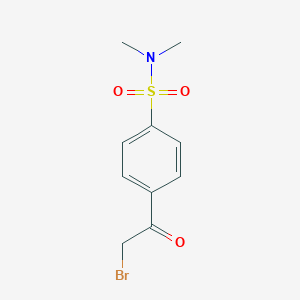

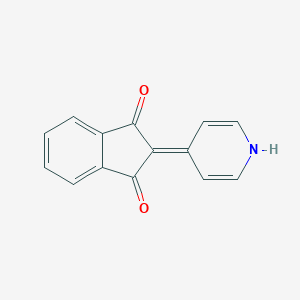
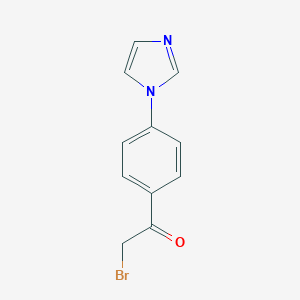
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B29349.png)
